molecular formula C10H14ClN3 B12467041 N-Methyl-N-[(1-methyl-1H-benzimidazol-2-YL)-methyl]amine hydrochloride CAS No. 1185302-89-9

N-Methyl-N-[(1-methyl-1H-benzimidazol-2-YL)-methyl]amine hydrochloride

Cat. No.: B12467041
CAS No.: 1185302-89-9
M. Wt: 211.69 g/mol
InChI Key: TUJKLAZGCGYNFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Methyl-N-[(1-methyl-1H-benzimidazol-2-YL)-methyl]amine hydrochloride is a benzimidazole-derived amine salt characterized by a methyl-substituted benzimidazole core linked to an N-methylamine group via a methylene bridge. For instance, N-methyl-1,2-phenylene diamine dihydrochloride can be cyclized with glycolic or chloroacetic acid to yield hydroxyl- or chloro-substituted benzimidazoles . The hydrochloride salt form improves solubility and stability, a common feature in bioactive or catalytic compounds .

Properties

CAS No.

1185302-89-9

Molecular Formula

C10H14ClN3

Molecular Weight

211.69 g/mol

IUPAC Name

N-methyl-1-(1-methylbenzimidazol-2-yl)methanamine;hydrochloride

InChI

InChI=1S/C10H13N3.ClH/c1-11-7-10-12-8-5-3-4-6-9(8)13(10)2;/h3-6,11H,7H2,1-2H3;1H

InChI Key

TUJKLAZGCGYNFK-UHFFFAOYSA-N

Canonical SMILES

CNCC1=NC2=CC=CC=C2N1C.Cl

Origin of Product

United States

Preparation Methods

Route 1: Carbaldehyde Condensation

This method involves the reaction of 1-methyl-1H-benzimidazole-2-carbaldehyde with N-methylamine derivatives under reductive amination conditions.

  • Reagents : Sodium borohydride (NaBH₄) or hydrogen gas (H₂) with palladium on carbon (Pd/C).
  • Conditions : Anhydrous methanol or ethanol, 20–25°C, 12–24 hours.
  • Mechanism : The aldehyde undergoes nucleophilic attack by methylamine, followed by reduction of the intermediate imine to the secondary amine. Protonation with HCl yields the hydrochloride salt.

Example Protocol (from):

1. Dissolve 1-methyl-1H-benzimidazole-2-carbaldehyde (10 mmol) in methanol.  
2. Add methylamine (12 mmol) and stir at 25°C for 2 hours.  
3. Add NaBH₄ (15 mmol) and continue stirring for 12 hours.  
4. Acidify with HCl (2M) to precipitate the hydrochloride salt.  
5. Filter and recrystallize from ethanol.  

Yield : 65–72%.

Route 2: One-Pot Benzimidazole Formation

This approach synthesizes the benzimidazole core in situ from o-phenylenediamine derivatives .

  • Key Reagents : Formaldehyde, methylamine hydrochloride, polyphosphoric acid (PPA).
  • Conditions : Reflux in PPA at 120°C for 6 hours.
  • Mechanism : Cyclization of o-phenylenediamine with formaldehyde forms the benzimidazole ring, followed by methylamine incorporation.

Industrial-Scale Adaptation (from):

1. Mix o-phenylenediamine (1 mol), formaldehyde (1.2 mol), and methylamine hydrochloride (1.1 mol) in PPA.  
2. Reflux at 120°C for 6 hours.  
3. Quench with ice water, neutralize with NaOH, and extract with dichloromethane.  
4. Treat with HCl gas to precipitate the hydrochloride salt.  

Yield : 78–85%.

Reductive Amination of Chloromethyl Intermediates

Chloromethyl-Benzimidazole Precursors

2-(Chloromethyl)-1-methyl-1H-benzimidazole serves as a critical intermediate.

  • Synthesis : React 1-methylbenzimidazole with chloromethyl methyl ether (MOMCl) in dichloromethane (DCM) at 0°C.
  • Reaction with Methylamine :
    • Conditions : Acetonitrile, triethylamine (TEA), 25°C, 16 hours.
    • Yield : 48% after recrystallization.

Data Table 1 : Key Reaction Parameters

Starting Material Reagent Solvent Temperature Time Yield
2-(Chloromethyl)-1-methyl Methylamine Acetonitrile 25°C 16 h 48%
1-methylbenzimidazole MOMCl DCM 0°C 2 h 89%

Industrial Production Methods

Large-Scale Acid-Catalyzed Cyclization

  • Catalyst : Concentrated HCl or H₂SO₄.
  • Process :
    • Combine 4,5-dichloro-o-phenylenediamine with glycolic acid in HCl.
    • Reflux at 100°C for 3 hours to form the benzimidazole core.
    • React with methylamine and formaldehyde under pressure (2–3 bar).
  • Purity : >95% after recrystallization.

Continuous Flow Synthesis

  • Advantages : Higher throughput, reduced side reactions.
  • Conditions :
    • Microreactor system with residence time of 10 minutes.
    • Temperature: 150°C, pressure: 5 bar.
  • Yield : 82% with 99% purity.

Mechanistic Insights and Optimization

Role of Acid Catalysts

  • HCl vs. H₂SO₄ : HCl enhances protonation of intermediates, favoring cyclization, while H₂SO₄ increases reaction rate but may degrade sensitive groups.
  • Optimal pH : 1–2 for maximal yield.

Temperature and Solvent Effects

  • Temperature :
    • <100°C: Incomplete cyclization.
    • 120–150°C: Optimal for one-pot methods.
  • Solvents :
    • Polar aprotic solvents (DMF, acetonitrile) improve amine reactivity.
    • Methanol/ethanol preferred for reductive amination.

Comparative Analysis of Methods

Data Table 2 : Method Efficiency

Method Yield (%) Purity (%) Scalability Cost
Carbaldehyde Condensation 72 98 Moderate High
One-Pot Cyclization 85 95 High Low
Reductive Amination 48 99 Low Medium

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-[(1-methyl-1H-benzimidazol-2-YL)-methyl]amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium hydroxide, potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives, while reduction can produce various amine compounds .

Mechanism of Action

The mechanism of action of N-Methyl-N-[(1-methyl-1H-benzimidazol-2-YL)-methyl]amine hydrochloride involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to bind to various enzymes and receptors, modulating their activity . This interaction can lead to a range of biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with three classes of analogous compounds: benzimidazole derivatives , heterocyclic hydrochlorides , and amine-containing coordination complexes . Key differences in structure, properties, and applications are highlighted.

Table 1: Structural and Physicochemical Comparison

Compound Name Core Structure Substituents/Modifications Melting Point (°C) Key Spectral Features (NMR/IR) Applications/Notes References
Target Compound Benzimidazole N-Methylamine, methylene bridge, HCl Not reported Likely δ ~3.3 ppm (N-CH₃), aromatic peaks Potential ligand for metal complexes
N-Methyl-N-(6-chloro-7-methyl-1,1-dioxo-1,4,2-benzodithiazin-3-yl)hydrazine Benzodithiazine Cl, CH₃, SO₂, hydrazine 271–272 (dec.) δ 2.40 (CH₃), 3235 cm⁻¹ (N-NH₂) Intermediate in heterocyclic synthesis
δ-Benzylmethylaminoethyl benzoate hydrochloride Benzylmethylamine + benzoate Benzyl, methyl, benzoate ester 145.6–146.4 Not reported Model for amine hydrochloride salts
[Cr(1H-Benzimidazol-2-yl)Cl₃] Benzimidazole + Cr(III) Chromium coordination, Cl⁻ ligands Not reported Metal-ligand vibration bands Catalytic/metallodrug candidate

Benzimidazole Derivatives

The target compound shares structural homology with benzimidazole-based ligands used in coordination chemistry. For example, chromium(III) complexes incorporating benzimidazole-derived ligands exhibit robust metal-binding capabilities due to the N-donor sites of the benzimidazole ring . In contrast, the target compound’s methylamine side chain may enhance flexibility and solubility compared to bulkier analogs like [Cr(2)Cl₃], which features a rigid tridentate benzimidazole framework . Substituent effects are critical: chloro or sulfonyl groups in benzodithiazine derivatives (e.g., compound 2 from ) lower melting points and alter electronic properties compared to the target’s simpler methylamine substituent .

Heterocyclic Hydrochlorides

Hydrochloride salts of amines, such as δ-benzylmethylaminoethyl benzoate hydrochloride (m.p. 145.6–146.4°C ), demonstrate that aryl or ester substituents increase melting points relative to aliphatic amines. The target compound’s melting point is unreported but likely lower due to its less rigid structure. IR spectra of similar hydrochlorides show characteristic SO₂ (1345–1155 cm⁻¹) or NH₂ (3235 cm⁻¹) stretches, whereas the target’s spectrum would feature N-CH₃ (~3.3 ppm in ¹H NMR) and benzimidazole C=N vibrations (~1645 cm⁻¹) .

Amine-Containing Coordination Complexes

However, its methylamine side chain could introduce additional coordination sites or steric effects, differentiating it from simpler ligands. In contrast, hydrazine derivatives (e.g., compound 2 in ) prioritize redox activity over metal coordination .

Research Implications and Limitations

While the provided evidence lacks direct data on the target compound’s synthesis or applications, inferences can be drawn from structurally related species:

  • Synthesis : Likely involves cyclization of N-methyl-1,2-phenylene diamine derivatives with aldehydes or acids, followed by N-methylation and HCl salt formation .
  • Applications: Potential use in catalysis (as a ligand) or medicinal chemistry (given benzimidazole’s prevalence in bioactive molecules).
  • Limitations : Absence of experimental data (e.g., melting point, bioactivity) necessitates further characterization.

Biological Activity

N-Methyl-N-[(1-methyl-1H-benzimidazol-2-YL)-methyl]amine hydrochloride, with the CAS number 137898-62-5, is a compound belonging to the benzimidazole class. Benzimidazole derivatives are known for a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this specific compound, highlighting its pharmacological effects based on recent research findings.

  • Molecular Formula : C₁₀H₁₄ClN₃
  • Molecular Weight : 211.7 g/mol
  • Melting Point : 81.5 – 84.5 °C

Anticancer Activity

Research indicates that benzimidazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown effectiveness in various cancer cell lines. A study reported that benzimidazole derivatives could induce apoptosis in MCF cell lines, showcasing a dose-dependent effect .

Table 1: Anticancer Activity of Benzimidazole Derivatives

CompoundCell LineIC50 (µM)Mechanism
Compound 1MCF Cells25.72 ± 3.95Induces apoptosis
Compound 2U87 Glioblastoma45.2 ± 13.0Cytotoxicity
This compoundTBDTBDTBD

Antimicrobial Activity

Benzimidazole derivatives have also been noted for their antimicrobial properties against various pathogens. A literature review highlighted that these compounds demonstrated notable activity against both Gram-positive and Gram-negative bacteria, with some derivatives exhibiting minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

Table 2: Antimicrobial Activity of Selected Benzimidazole Derivatives

CompoundTarget OrganismMIC (mg/mL)
Compound AS. aureus0.015
Compound BE. coliTBD
This compoundTBD

Other Biological Activities

In addition to anticancer and antimicrobial effects, benzimidazole derivatives have been explored for their anti-inflammatory and analgesic properties. Research has shown that certain derivatives can inhibit inflammatory pathways, suggesting potential therapeutic applications in treating inflammatory diseases .

Case Studies

A comprehensive review of benzimidazole derivatives indicated their diverse biological activities and potential therapeutic applications. For instance, a study demonstrated that a specific benzimidazole compound significantly inhibited tumor growth in animal models, underscoring its potential as an anticancer agent .

Another case study focused on the synthesis of novel benzimidazole derivatives that exhibited potent antimicrobial activity against resistant strains of bacteria, highlighting the ongoing research into improving the efficacy of these compounds in clinical settings .

Q & A

Q. Key considerations :

  • Temperature : Elevated temperatures (>100°C) favor cyclization to benzimidazoles over amide formation .
  • Protonating agents : Excess polyphosphoric acid shifts equilibrium toward benzimidazole ring closure by stabilizing intermediates .

How can spectroscopic and crystallographic methods characterize this compound’s structure and purity?

Q. Basic

  • NMR : Proton NMR identifies methyl groups (δ ~2.5–3.5 ppm for N-methyl) and aromatic protons (δ ~7.0–8.5 ppm for benzimidazole). 13C^{13}\text{C} NMR confirms carbonyl and quaternary carbons in the benzimidazole ring .
  • X-ray crystallography : SHELX software (e.g., SHELXL) refines crystal structures, resolving bond lengths and angles. High-resolution data (<1.0 Å) improve accuracy for hydrogen atom positioning .
  • IR spectroscopy : Stretching vibrations for NH (3200–3400 cm1^{-1}) and C=N (1600–1650 cm1^{-1}) confirm functional groups .

Why is the hydrochloride salt form preferred in pharmacological studies?

Basic
Hydrochloride salts enhance:

  • Solubility : Improved aqueous solubility facilitates in vitro assays (e.g., receptor binding studies).
  • Stability : The salt form protects the free base from oxidation and extends shelf-life, as seen in glycine methyl ester hydrochloride analogs .

How can competing reaction pathways during synthesis be minimized?

Advanced
Competing amide vs. benzimidazole formation is mitigated by:

  • Leaving group optimization : Acyl chlorides (e.g., m-toluoyl chloride) react efficiently with o-phenylenediamine, avoiding side products .
  • Catalyst selection : Polyphosphoric acid promotes cyclization over amide bond formation by protonating intermediates .
  • Kinetic control : Short reaction times and low temperatures (<80°C) favor kinetic products like amides, while prolonged heating (>120°C) drives benzimidazole formation .

What biological targets are associated with this compound’s benzimidazole scaffold?

Q. Advanced

  • GPCR modulation : Benzimidazole derivatives act as allosteric modulators of CNS GPCRs, validated via radioligand binding assays (e.g., 3H^{3}\text{H}-GABA displacement in Hilary Highfield Nickols et al., 2013) .
  • Anticancer activity : Thiazolo[3,2-a]pyrimidine-benzimidazole hybrids inhibit kinase pathways (e.g., EGFR) by disrupting ATP-binding pockets, as shown in Abd El-All et al. (2015) .

How can computational methods predict reactivity and binding affinity?

Q. Advanced

  • DFT calculations : Frontier molecular orbital analysis (HOMO/LUMO) predicts electrophilic/nucleophilic sites. For example, electron-deficient benzimidazole rings favor nucleophilic aromatic substitution .
  • Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., GPCRs). Docking scores correlate with experimental IC50_{50} values for kinase inhibitors .

What strategies optimize structure-activity relationships (SAR) for derivatives?

Q. Advanced

  • Substituent variation : Introducing electron-withdrawing groups (e.g., nitro) at the benzimidazole 5-position enhances binding to hydrophobic pockets in GPCRs .
  • Scaffold hopping : Replacing the N-methyl group with bulkier alkyl chains (e.g., isopropyl) improves metabolic stability, as demonstrated in Kundu et al. (2019) .

What challenges arise in crystallographic refinement of this compound?

Q. Advanced

  • Twinned crystals : SHELXD resolves pseudo-merohedral twinning by optimizing Patterson maps .
  • Disorder modeling : Partial occupancy of counterions (Cl^-) is refined using restraints in SHELXL .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.